molecular formula C8H9ClN2O2 B1396465 Isopropyl 6-chloropyridazine-3-carboxylate CAS No. 321946-09-2

Isopropyl 6-chloropyridazine-3-carboxylate

Cat. No.: B1396465
CAS No.: 321946-09-2
M. Wt: 200.62 g/mol
InChI Key: NRINMSGZBCRNMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isopropyl 6-chloropyridazine-3-carboxylate is a chemical compound that has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications. This compound is characterized by its unique chemical structure, which includes a pyridazine ring substituted with a chlorine atom and an isopropyl ester group.

Scientific Research Applications

Isopropyl 6-chloropyridazine-3-carboxylate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the production of specialty chemicals and materials

Safety and Hazards

The safety data sheet for a similar compound, 6-Chloropyridazine-3-carboxylic acid, indicates that it is considered hazardous. It may be harmful if swallowed, in contact with skin, or if inhaled. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s important to handle such chemicals with appropriate safety measures.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isopropyl 6-chloropyridazine-3-carboxylate typically involves the reaction of 6-chloropyridazine-3-carboxylic acid with isopropyl alcohol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete esterification . The general reaction scheme is as follows:

6-chloropyridazine-3-carboxylic acid+isopropyl alcoholcatalystIsopropyl 6-chloropyridazine-3-carboxylate+water\text{6-chloropyridazine-3-carboxylic acid} + \text{isopropyl alcohol} \xrightarrow{\text{catalyst}} \text{this compound} + \text{water} 6-chloropyridazine-3-carboxylic acid+isopropyl alcoholcatalyst​Isopropyl 6-chloropyridazine-3-carboxylate+water

Industrial Production Methods

Industrial production of this compound involves large-scale esterification processes, often utilizing continuous flow reactors to enhance efficiency and yield. The use of high-purity reagents and optimized reaction conditions is crucial to achieving high product quality and consistency .

Chemical Reactions Analysis

Types of Reactions

Isopropyl 6-chloropyridazine-3-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the pyridazine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Hydrolysis: The ester group can be hydrolyzed to yield 6-chloropyridazine-3-carboxylic acid and isopropyl alcohol in the presence of acidic or basic catalysts.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Typical conditions involve the use of polar aprotic solvents and mild heating.

    Hydrolysis: Acidic or basic catalysts, such as hydrochloric acid or sodium hydroxide, are commonly used.

    Oxidation and Reduction: Reagents such as hydrogen peroxide (oxidation) or sodium borohydride (reduction) are often employed.

Major Products Formed

    Substitution Reactions: Substituted pyridazine derivatives.

    Hydrolysis: 6-chloropyridazine-3-carboxylic acid and isopropyl alcohol.

    Oxidation and Reduction: Various oxidized or reduced derivatives of the original compound.

Mechanism of Action

The mechanism of action of Isopropyl 6-chloropyridazine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 6-chloropyridazine-3-carboxylic acid
  • Isopropyl 6-chloropyridine-3-carboxylate
  • Methyl 6-chloropyridazine-3-carboxylate

Uniqueness

Isopropyl 6-chloropyridazine-3-carboxylate is unique due to its specific ester group and chlorine substitution, which confer distinct chemical and biological properties compared to similar compounds. These unique features make it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

propan-2-yl 6-chloropyridazine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O2/c1-5(2)13-8(12)6-3-4-7(9)11-10-6/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRINMSGZBCRNMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C1=NN=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50718284
Record name Propan-2-yl 6-chloropyridazine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50718284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

321946-09-2
Record name Propan-2-yl 6-chloropyridazine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50718284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Isopropyl 6-chloropyridazine-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Isopropyl 6-chloropyridazine-3-carboxylate
Reactant of Route 3
Reactant of Route 3
Isopropyl 6-chloropyridazine-3-carboxylate
Reactant of Route 4
Reactant of Route 4
Isopropyl 6-chloropyridazine-3-carboxylate
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Isopropyl 6-chloropyridazine-3-carboxylate
Reactant of Route 6
Reactant of Route 6
Isopropyl 6-chloropyridazine-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.